molecular formula C13H12Cl3N3O B213847 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213847
M. Wt: 332.6 g/mol
InChI Key: YGATUQTZDNWZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CDC25B inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of CDC25B phosphatase, which is a key enzyme involved in the regulation of the cell cycle. The inhibition of this enzyme has been shown to have anti-cancer effects, making CDC25B inhibitor II a promising candidate for cancer treatment.

Mechanism of Action

4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II works by binding to the active site of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, preventing it from dephosphorylating its substrate, cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their activity is necessary for cells to progress through the cell cycle. By inhibiting 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II prevents the activation of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to induce apoptosis in cancer cells, leading to their death. These effects are mediated by the inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase and the subsequent inhibition of CDK activity.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has several advantages for lab experiments. It is a potent and specific inhibitor of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, making it a valuable tool for studying the role of this enzyme in the cell cycle and cancer progression. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has some limitations, including its low solubility in water and its instability in aqueous solutions. These limitations must be taken into account when designing experiments using 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.

Future Directions

There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II. One area of interest is the development of more potent and selective inhibitors of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research is needed to determine the optimal dosage and administration of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II for cancer treatment, as well as its potential application in other diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 1,5-dimethylpyrazole-3-carboxylic acid. This reaction produces the intermediate 3,4-dichlorobenzyl-1,5-dimethylpyrazole-3-carboxamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline to produce the final product, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.

Scientific Research Applications

4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II a promising candidate for cancer therapy. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, suggesting that it may have a synergistic effect with other cancer treatments.

properties

Product Name

4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C13H12Cl3N3O

Molecular Weight

332.6 g/mol

IUPAC Name

4-chloro-N-[(3,4-dichlorophenyl)methyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12Cl3N3O/c1-7-11(16)12(18-19(7)2)13(20)17-6-8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3,(H,17,20)

InChI Key

YGATUQTZDNWZNK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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